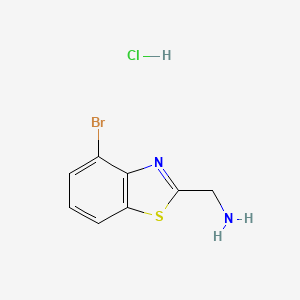

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Description

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a methanamine group at the 2-position, forming a hydrochloride salt. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.

Properties

Molecular Formula |

C8H8BrClN2S |

|---|---|

Molecular Weight |

279.59 g/mol |

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H7BrN2S.ClH/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;/h1-3H,4,10H2;1H |

InChI Key |

KVEHDVVTMSONIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the following steps:

Synthesis of 4-Bromo-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a cyclization process to form the benzothiazole ring.

Formation of Methanamine Derivative: The 4-bromo-1,3-benzothiazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding amine or thiol derivatives.

Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives such as:

1-(4-Methyl-1,3-benzothiazol-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and biological activity.

2-Aminobenzothiazole: Lacks the methanamine group, resulting in different chemical properties and applications.

Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.

The uniqueness of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in treating various diseases, particularly focusing on its antimicrobial properties.

The synthesis of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the bromination of benzothiazole derivatives followed by amination. The general synthetic route includes:

- Bromination : The reaction of 1,3-benzothiazole with bromine to introduce the bromine substituent.

- Amination : The resulting bromo compound is then reacted with methanamine under acidic conditions to form the hydrochloride salt.

This compound has been characterized by various spectroscopic methods, confirming its structure and purity.

Antimicrobial Properties

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride exhibits notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.25 | |

| Escherichia coli | >200 | |

| Pseudomonas aeruginosa | >200 | |

| Candida albicans | >32 |

The compound's selectivity towards Gram-positive bacteria, particularly MRSA, makes it a candidate for further development as an antibiotic.

The biological activity of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be attributed to its ability to inhibit specific enzymes or interact with bacterial DNA. The thiazole ring is crucial for binding affinity, while the methanamine group facilitates hydrogen bonding with target molecules, enhancing its antimicrobial efficacy.

Case Studies and Research Findings

Recent studies have focused on the compound's role as a resistance-modifying agent. For instance, research indicates that derivatives of benzothiazoles can resensitize MRSA to β-lactam antibiotics, suggesting a potential combination therapy approach . Furthermore, in vitro studies have shown that this compound exhibits low cytotoxicity against human cell lines, indicating a favorable therapeutic index.

Future Directions

Given its promising biological activities and relatively low toxicity profiles, further research is warranted to explore:

- In Vivo Efficacy : Animal models should be utilized to assess the therapeutic potential of this compound in treating infections caused by resistant pathogens.

- Structural Modifications : Investigating analogs with altered substituents may enhance potency and selectivity.

- Combination Therapies : Evaluating the synergistic effects when used alongside existing antibiotics could provide new treatment strategies against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.